molecular formula C12H16N4O5S2 B2728453 3,5-dimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)isoxazole CAS No. 2034358-56-8

3,5-dimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)isoxazole

Cat. No. B2728453
CAS RN: 2034358-56-8
M. Wt: 360.4
InChI Key: HZZODLOFCKCDDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Reactivity and Synthesis

  • Imidazolium sulfonyl azides, which are structurally similar to the compound , demonstrate high reactivity toward carbon nucleophiles like indoles. This property is leveraged in synthetic organic chemistry for the formation of compounds like 2-iminoindolines, 2-aminoindoles, or 2-imino-3-aminoindolines under varying conditions (Shen et al., 2015).

Chemical Synthesis and Heterocyclic Derivatives

  • Novel sulfonamide derivatives of 5-substituted-3-methylisoxazole, derived from compounds like 3,5-dimethylisoxazole, have been synthesized. These derivatives are important for the development of various heterocyclic compounds, which have applications in pharmaceuticals and materials science (Filimonov et al., 2006).

Isoxazole-Based Derivatives in Organic Synthesis

  • The lateral metalation and electrophilic quenching of isoxazoles, which are closely related to the compound of interest, are critical in the synthesis of thioalkyl derivatives. These derivatives have applications in various synthetic processes, highlighting the utility of isoxazole-based compounds in organic chemistry (Balasubramaniam et al., 1990).

Role in Drug Discovery and Optimization

  • Isoxazolyl derivatives, similar to the compound , have been explored for their potential as selective endothelin receptor antagonists. Such research aids in the optimization of drug candidates with improved pharmacokinetic properties (Humphreys et al., 2003).

Potential Applications in Neuroscience

  • Dimethyl sulfoxide (DMSO), a compound structurally related to the query compound, shows the ability to inhibit glutamate responses in neurons, suggesting potential therapeutic applications in excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

Environmental and Agricultural Applications

  • Studies on the mobility and sorption of compounds like sulfometuron and imazapyr, which share structural elements with the query compound, in different soil types provide insights into their environmental impact and usage in agriculture (Wehtje et al., 1987).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are acting. For example, some imidazole compounds have been found to have antibacterial, antitumor, and antiviral activities .

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure. Some imidazole compounds are used as drugs and are generally safe for human use under the guidance of a healthcare professional .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole compounds makes them a promising area for future research .

properties

IUPAC Name

3,5-dimethyl-4-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O5S2/c1-8-11(9(2)21-14-8)23(19,20)16-6-10(7-16)22(17,18)12-13-4-5-15(12)3/h4-5,10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZODLOFCKCDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)isoxazole

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